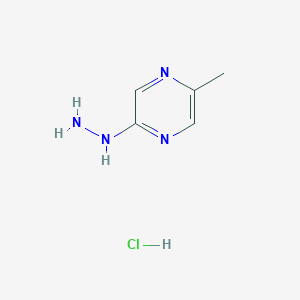
2-Hydrazino-5-methylpyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-5-methylpyrazine hydrochloride is a derivative of hydrazine and pyrazine, known for its utility in various chemical reactions and biological activities. The hydrazino group attached to the pyrazine ring can act as a nucleophile, allowing it to participate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydrazino-5-methylpyrazine hydrochloride can be synthesized by reacting pyridine and hydrazine in a molar ratio of 1:1. The mixture is heated to 60-80°C and reacted for several hours, then cooled and crystallized to obtain the target product . Another method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-5-methylpyrazine hydrochloride undergoes various types of reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include azo compounds, amino derivatives, and substituted pyrazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydrazino-5-methylpyrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-5-methylpyrazine hydrochloride involves its ability to act as a nucleophile, participating in various chemical transformations. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Hydrazino-5-methylpyrazine hydrochloride include:
- 2-Hydrazinyl-5-methylpyridine hydrochloride
- 2-Hydrazino-5-methylpyrazine
- Hydrazinopyridines
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both hydrazine and pyrazine. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H9ClN4 |
|---|---|
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
(5-methylpyrazin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-8-5(9-6)3-7-4;/h2-3H,6H2,1H3,(H,8,9);1H |
Clave InChI |
KJMFXLVUYJUASX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


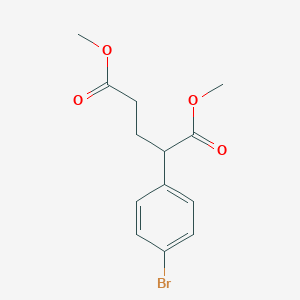
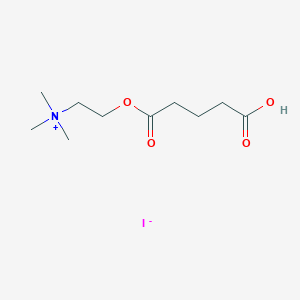


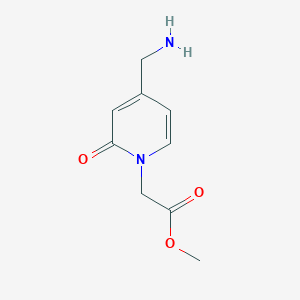

![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)

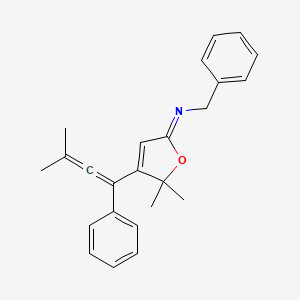
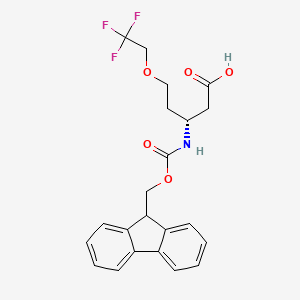
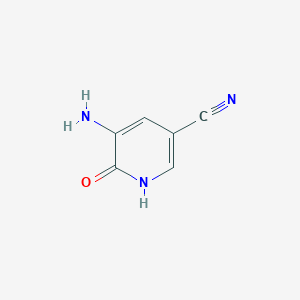

![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
